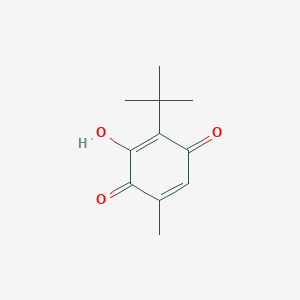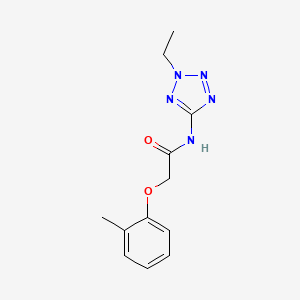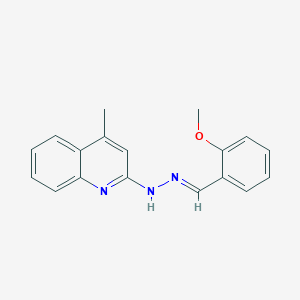![molecular formula C19H15N3O3 B5805079 N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, also known as NNEH, is a chemical compound that has gained significant attention in scientific research due to its various applications in different fields. NNEH is a yellow to orange crystalline powder that is soluble in organic solvents, but insoluble in water. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has also been used in the development of new materials for electronic and optical applications.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cells. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been shown to have various biochemical and physiological effects, including antioxidant activity, anticancer activity, antibacterial and antifungal activity, and photodynamic therapy. N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide in lab experiments is its versatility, as it can be used in different applications such as fluorescent probes, photosensitizers, and anticancer agents. Another advantage is its stability, as it can be stored for long periods without significant degradation. However, one limitation of using N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is its toxicity, as it can cause oxidative damage to cells at high concentrations. Another limitation is its solubility, as it is insoluble in water and requires the use of organic solvents.
Direcciones Futuras
There are many future directions for research on N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, including the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the optimization of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide as a photosensitizer for photodynamic therapy, as well as the development of new applications in electronic and optical materials. Further research is also needed to understand the mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide can be synthesized using different methods, but the most common one is the condensation reaction between 1-naphthohydrazide and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or hydrazides, and the reaction conditions may vary depending on the choice of reagents.
Propiedades
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-13(14-9-11-16(12-10-14)22(24)25)20-21-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLFUNHQHZULEQ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-1-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)


![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)

![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)

![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)




